molecular formula C36H43NO3S B15179025 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- CAS No. 72269-57-9

1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)-

Cat. No.: B15179025
CAS No.: 72269-57-9
M. Wt: 569.8 g/mol
InChI Key: NJKOQURNMWMBBO-UHFFFAOYSA-N
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Description

1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is a complex organic compound that belongs to the class of thioxanthenoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Cyclization Reactions: Formation of the thioxanthenoisoquinoline core through cyclization reactions.

    Functional Group Transformations: Introduction of the 1-oxooctadecyl group through acylation or alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as catalysts or ligands in various chemical reactions.

Biology

    Pharmacology: Investigation of biological activity and potential therapeutic applications.

    Biochemical Studies: Used as probes or markers in biochemical assays.

Medicine

    Drug Development: Exploration of its potential as a lead compound for new drug candidates.

    Diagnostic Tools: Development of diagnostic agents based on its chemical properties.

Industry

    Materials Science: Incorporation into polymers or materials with specific properties.

    Chemical Manufacturing: Use in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthenoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Isoquinoline Derivatives: Compounds with the isoquinoline core but lacking the thioxanthene moiety.

Uniqueness

1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is unique due to the presence of both the thioxanthene and isoquinoline moieties, as well as the long-chain oxooctadecyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72269-57-9

Molecular Formula

C36H43NO3S

Molecular Weight

569.8 g/mol

IUPAC Name

14-octadecanoyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione

InChI

InChI=1S/C36H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32(38)37-35(39)28-23-22-27-26-19-17-18-20-30(26)41-31-25-24-29(36(37)40)33(28)34(27)31/h17-20,22-25H,2-16,21H2,1H3

InChI Key

NJKOQURNMWMBBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O

Origin of Product

United States

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